1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol 1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol
Brand Name: Vulcanchem
CAS No.: 1025769-00-9
VCID: VC7095681
InChI: InChI=1S/C18H22F3N3O2/c1-26-14-4-2-12(3-5-14)15-10-16(23-22-15)13-6-8-24(9-7-13)11-17(25)18(19,20)21/h2-5,10,13,17,25H,6-9,11H2,1H3,(H,22,23)
SMILES: COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)CC(C(F)(F)F)O
Molecular Formula: C18H22F3N3O2
Molecular Weight: 369.388

1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol

CAS No.: 1025769-00-9

Cat. No.: VC7095681

Molecular Formula: C18H22F3N3O2

Molecular Weight: 369.388

* For research use only. Not for human or veterinary use.

1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol - 1025769-00-9

Specification

CAS No. 1025769-00-9
Molecular Formula C18H22F3N3O2
Molecular Weight 369.388
IUPAC Name 1,1,1-trifluoro-3-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-2-ol
Standard InChI InChI=1S/C18H22F3N3O2/c1-26-14-4-2-12(3-5-14)15-10-16(23-22-15)13-6-8-24(9-7-13)11-17(25)18(19,20)21/h2-5,10,13,17,25H,6-9,11H2,1H3,(H,22,23)
Standard InChI Key ZTAUBGGJLHMORZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)CC(C(F)(F)F)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, 1,1,1-trifluoro-3-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-2-ol, reflects its substituents and backbone . The molecular formula is C₁₉H₂₁F₃N₂O₂, with a molecular weight of 366.38 g/mol. The presence of a piperidine ring fused to a pyrazole group distinguishes it from simpler fluorinated alcohols, while the 4-methoxyphenyl moiety introduces aromaticity and potential π-π stacking interactions.

Stereochemistry and Conformational Analysis

Although the compound lacks chiral centers, its piperidine and pyrazole rings adopt distinct conformations. The piperidine ring typically exists in a chair conformation, while the pyrazole group’s planarity influences intermolecular interactions . Computational models of structurally related compounds suggest that the trifluoromethyl group enhances metabolic stability and lipophilicity, critical for pharmaceutical applications .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight366.38 g/mol
PurityResearch-grade (≥95%)
Storage Conditions-20°C, inert atmosphere
SolubilityLimited data; soluble in DMSO, methanol

Synthesis and Manufacturing

Synthetic Pathways

  • Pyrazole Formation: Condensation of hydrazine derivatives with diketones to form the pyrazole core.

  • Piperidine Functionalization: Nucleophilic substitution or reductive amination to attach the piperidine group.

  • Trifluoromethyl Introduction: Fluorination via Swarts reaction or using trifluoromethylating agents like Umemoto’s reagent .

  • Final Hydroxylation: Oxidation or hydrolysis to yield the propanol moiety .

Challenges in Scale-Up

The trifluoromethyl group’s incorporation often requires specialized reagents and anhydrous conditions, increasing production costs . Additionally, regioselectivity in pyrazole synthesis must be controlled to avoid isomeric byproducts.

Hazard CodeDescriptionPrecautionary CodeMitigation Strategy
H315Skin irritationP280, P302+P352Wear gloves; wash skin
H319Serious eye irritationP305+P351+P338Immediate eye rinsing
H335Respiratory irritationP261, P271Use respiratory protection

Regulatory and Environmental Considerations

Disposal Guidelines

Waste must be incinerated at EPA-approved facilities to prevent environmental release of fluorinated byproducts . Aqueous solutions require neutralization prior to disposal.

Environmental Persistence

Fluorinated compounds often exhibit bioaccumulation potential. While no ecotoxicity data exists for this specific molecule, structural analogs show moderate persistence in aquatic systems, necessitating cautious handling .

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